molecular formula C12H9I B1616749 5-Iodo-1,2-dihydroacenaphthylene CAS No. 6861-64-9

5-Iodo-1,2-dihydroacenaphthylene

Cat. No.: B1616749
CAS No.: 6861-64-9
M. Wt: 280.1 g/mol
InChI Key: UBYOMLSMSGFXOY-UHFFFAOYSA-N
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Description

5-Iodo-1,2-dihydroacenaphthylene is a useful research compound. Its molecular formula is C12H9I and its molecular weight is 280.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-iodo-1,2-dihydroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9I/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYOMLSMSGFXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347664
Record name 5-Iodo-1,2-dihydroacenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6861-64-9
Record name 5-Iodo-1,2-dihydroacenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of 5 Iodo 1,2 Dihydroacenaphthylene

Precursor for Organometallic Reagents

As mentioned earlier, 5-Iodo-1,2-dihydroacenaphthylene can be readily converted into organometallic reagents. These reagents are highly valuable in organic synthesis for the creation of new chemical bonds with a high degree of control and selectivity.

Role in Cross-Coupling Reactions

The presence of the iodo-substituent makes this compound an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerResulting BondPotential Products
Suzuki Coupling Organoboron Reagents (e.g., boronic acids, boronic esters)C-CAryl- or vinyl-substituted acenaphthenes
Sonogashira Coupling Terminal AlkynesC-C (sp²-sp)Alkynyl-substituted acenaphthenes
Heck Coupling AlkenesC-C (sp²-sp²)Alkenyl-substituted acenaphthenes
Buchwald-Hartwig Amination AminesC-NAmino-substituted acenaphthenes
Stille Coupling Organotin ReagentsC-CAryl-, vinyl-, or alkyl-substituted acenaphthenes

The resulting substituted acenaphthene (B1664957) derivatives from these coupling reactions can serve as intermediates for the synthesis of more complex molecules.

Monomer for Polymer Synthesis

The acenaphthene core of this compound can be incorporated into polymer chains. Acenaphthylene itself can undergo polymerization to form polyacenaphthylene, a polymer with interesting thermal and electrical properties. colab.ws The iodo-functional group on the monomer could be used to further modify the resulting polymer, introducing new functionalities and properties. For instance, the iodine atom could serve as a site for post-polymerization modification or as a heavy atom to enhance properties like refractive index or X-ray absorption.

Functionalization of Materials

The reactive nature of the C-I bond allows for the covalent attachment of this compound to the surface of various materials. This functionalization can be used to modify the surface properties of materials such as silica, polymers, and carbon nanotubes, imparting new characteristics like hydrophobicity, fluorescence, or specific binding capabilities.

Strategies for Total Synthesis of Complex Natural Product Analogues

While there are no direct reports in the literature detailing the use of 5-Iodo-1,2-dihydroacenaphthylene in the total synthesis of complex natural product analogues, its potential as a key building block is significant. The ability to introduce the acenaphthene (B1664957) scaffold and then further functionalize it through cross-coupling reactions makes it a versatile tool for synthetic chemists.

The general strategy would involve using this compound as a starting material to construct a key intermediate through one or more cross-coupling reactions. This intermediate, now bearing a more complex substitution pattern, could then be elaborated through a series of synthetic steps to afford the target natural product analogue. The acenaphthene unit itself could be a core structural element of the target molecule or a pendant group that influences the molecule's biological activity.

For example, a Suzuki coupling reaction could be employed to attach a complex boronic acid to the 5-position of the acenaphthene ring. The resulting diaryl-acenaphthene could then undergo further transformations to build up the final complex structure. The rigidity and defined stereochemistry of the acenaphthene core could be exploited to control the three-dimensional arrangement of substituents in the target molecule.

Q & A

Basic: What are the optimal synthetic routes for preparing 5-Iodo-1,2-dihydroacenaphthylene, and how does iodination regioselectivity affect yield?

Answer:
The synthesis of this compound typically involves iodination of the parent acenaphthene scaffold. Regioselectivity is influenced by steric and electronic factors. For example, iodination at the 5-position can be achieved using iodine monochloride (ICl) in dichloromethane under controlled temperature (0–5°C), as the electron-rich positions of the fused aromatic system favor electrophilic substitution . To ensure regioselectivity, NMR monitoring (e.g., 1^1H and 13^13C) is critical to confirm substitution patterns. Yield optimization (70–85%) requires precise stoichiometric control of iodine equivalents and reaction time, as over-iodination leads to di- or tri-substituted byproducts .

Basic: How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

Answer:
Characterization involves:

  • NMR Spectroscopy : 1^1H NMR reveals deshielding of protons near the iodine atom (δ 7.2–7.8 ppm for aromatic protons). 13^13C NMR shows a distinct downfield shift for the iodinated carbon (C5, δ ~90 ppm) due to the heavy atom effect .
  • HRMS (High-Resolution Mass Spectrometry) : Exact mass analysis (e.g., [M+H+^+]+^+ at m/z 294.09) confirms molecular composition and isotopic patterns (e.g., iodine’s 127^{127}I signature) .
  • X-ray Crystallography : Resolves bond-length distortions caused by iodine’s steric bulk, with C–I bond lengths typically ~2.09 Å .

Advanced: What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Answer:
Discrepancies in catalytic efficiency (e.g., Suzuki vs. Heck couplings) often arise from ligand selection, solvent polarity, and iodine’s leaving-group propensity. For example:

  • Suzuki Coupling : Pd(OAc)2_2/PPh3_3 systems in DMF with K2_2CO3_3 achieve >80% yield for aryl boronic acids, but steric hindrance at C5 reduces reactivity with bulky substrates .
  • Heck Coupling : LiCl/Et3_3N in DMF enhances oxidative addition of Pd(0) to the C–I bond, but competing β-hydride elimination requires temperature modulation (60–80°C) .
    Recommendation: Pre-activate catalysts (e.g., Pd0^0 nanoparticles) and use kinetic studies (GC-MS monitoring) to identify rate-limiting steps .

Advanced: How does the iodine substituent influence the photophysical properties of this compound in fluorescence-based applications?

Answer:
The heavy atom effect of iodine enhances spin-orbit coupling, promoting intersystem crossing and reducing fluorescence quantum yield (ΦF_F < 0.1). However, in DMF/H2_2O (3:1 v/v), coordination of Fe3+^{3+} to the iodine atom restores fluorescence via chelation-enhanced fluorescence (CHEF), enabling selective metal-ion detection (LOD ~10 nM) . For experimental design:

  • Use time-resolved fluorescence to distinguish iodine’s quenching effects from analyte interactions.
  • Compare with non-iodinated analogs (e.g., 1,2-dihydroacenaphthylene) to isolate iodine’s role .

Advanced: What computational methods validate the regioselectivity of iodination in this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic attack pathways:

  • Electrostatic Potential Maps : Highlight electron density at C5 (~-0.25 e) vs. C1/C3 (~-0.18 e), favoring iodination at C5 .
  • Transition-State Analysis : Activation energy for C5 iodination is ~5 kcal/mol lower than alternative positions due to resonance stabilization in the Wheland intermediate .
    Experimental validation: Isotopic labeling (e.g., 13^{13}C NMR) confirms computational predictions .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Light Sensitivity : Iodine’s photolability necessitates storage in amber vials at -20°C to prevent C–I bond cleavage.
  • Solvent Compatibility : Avoid DMSO (promotes radical degradation) and use dichloromethane or acetonitrile for long-term stability (>6 months) .
  • Oxygen Sensitivity : Degradation via radical pathways is mitigated by argon/vacuum sealing .

Advanced: How can researchers leverage this compound as a precursor for functionalized polycyclic aromatic hydrocarbons (PAHs)?

Answer:
The iodine atom serves as a handle for diversification:

  • Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for supramolecular assemblies .
  • Nucleophilic Substitution : React with NaN3_3 to form azide derivatives for “click chemistry” applications .
  • Carbonylation : Pd-catalyzed carbonylation (CO, 1 atm) generates ketone-functionalized PAHs for optoelectronic materials .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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